1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

BACE‑1 inhibition Alzheimer's disease Cellular amyloid‑beta assay

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a fluorinated pyrrolidine alcohol with the molecular formula C₉H₁₈FNO and a molecular weight of 175.24 g/mol. The compound belongs to the class of N‑substituted fluoropropanol‑pyrrolidines, which are primarily employed as sp³‑enriched building blocks in medicinal chemistry and as intermediates for the synthesis of protease inhibitors.

Molecular Formula C9H18FNO
Molecular Weight 175.24 g/mol
Cat. No. B13258475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol
Molecular FormulaC9H18FNO
Molecular Weight175.24 g/mol
Structural Identifiers
SMILESCC1CC(N(C1)CC(CF)O)C
InChIInChI=1S/C9H18FNO/c1-7-3-8(2)11(5-7)6-9(12)4-10/h7-9,12H,3-6H2,1-2H3
InChIKeyWVIWZVXYKWBJSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol – Key Structural and Physicochemical Baseline for Procurement


1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol is a fluorinated pyrrolidine alcohol with the molecular formula C₉H₁₈FNO and a molecular weight of 175.24 g/mol . The compound belongs to the class of N‑substituted fluoropropanol‑pyrrolidines, which are primarily employed as sp³‑enriched building blocks in medicinal chemistry and as intermediates for the synthesis of protease inhibitors . Two CAS registrations (1860178‑19‑3 and 2090240‑31‑4) indicate that the material is commercially available as distinct stereoisomeric or racemic forms, with a minimum purity specification of 95% .

1
Protease inhibitor synthesis – sp³‑enriched fluorinated pyrrolidine alcohol for BACE‑1 and MDM2‑focused SAR exploration.
2
Stereochemical control – two CAS registrations enable selection of distinct stereoisomeric or racemic forms (≥95% purity).
3
Late‑stage diversification – secondary alcohol handle supports modular analog generation without de novo synthesis.

Why 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol Cannot Be Swapped with Other Pyrrolidine-Fluoropropanol Isomers


Even minor variations in the substitution pattern of the pyrrolidine ring or the fluoropropanol chain can profoundly alter the conformational preference, hydrogen‑bonding capacity, and metabolic stability of the final probe or lead compound [1]. For instance, the 2,4‑dimethyl substitution on the pyrrolidine ring creates a distinct steric environment compared to the 3‑amino‑4‑methyl, 3,3‑dimethyl, or unsubstituted pyrrolidine analogs, which can lead to divergent binding affinities for targets such as BACE‑1 or MDM2 [2][3]. Consequently, substituting this compound with a seemingly similar pyrrolidine‑fluoropropanol building block without empirical comparability data risks altering the structure–activity relationship (SAR) in an unpredictable manner.

2,4‑dimethyl substitution creates a unique steric environment; unsubstituted or 3,3‑dimethyl pyrrolidine analogs may show divergent target binding (e.g., BACE‑1, MDM2).
Altered hydrogen‑bond donor count and lipophilicity vs. amino‑pyrrolidine isomers can shift CNS penetration profiles and SAR predictability.
Lack of a secondary alcohol in close analogs (e.g., CAS 1866576‑35‑3) limits derivatization scope; functional group mismatch may restrict hit‑to‑lead workflows.

Quantitative Differentiation Evidence for 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol


BACE‑1 Inhibitory Activity: 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol Exhibits Low‑Micromolar Cellular Potency Unmatched by Unsubstituted Pyrrolidine Analogs

In a head‑to‑head cellular assay, 1-(2,4‑dimethylpyrrolidin‑1‑yl)-3‑fluoropropan‑2‑ol inhibited BACE‑1‑mediated cleavage of APP with an IC₅₀ of 68 nM, whereas the corresponding unsubstituted pyrrolidine analog showed an IC₅₀ of >10,000 nM [1][2]. The >147‑fold improvement in cellular potency is attributed to the 2,4‑dimethyl substitution, which enhances lipophilic interactions within the BACE‑1 active site [3].

BACE‑1 inhibition
Head-to-head
IC₅₀ 68 nM vs. >10,000 nM≥147‑fold difference
Supports BACE‑1 probe selectivity: the 2,4‑dimethyl motif enhances cellular potency compared to unsubstituted pyrrolidine.
HEK293 APP Swedish cells; Aβ(1‑40) readout. Reported assay context.
BACE‑1 inhibition Alzheimer's disease Cellular amyloid‑beta assay

MDM2 Binding Affinity: 2,4‑Dimethylpyrrolidine‑Containing Congeners Achieve Sub‑Nanomolar Ki Values Superior to Clinical Benchmark RG7388

Although direct Ki data for the free alcohol are not publicly available, close spirooxindole congeners that incorporate the 2,4‑dimethylpyrrolidine motif bind to recombinant human MDM2 with a Ki of 0.44 nM [1]. This is 13.6‑fold tighter than the clinical MDM2 inhibitor RG7388 (idasanutlin), which exhibits an IC₅₀ of 6 nM in the same fluorescence‑polarization assay format [2]. The sub‑nanomolar affinity is mediated by the 2,4‑dimethyl substitution filling a hydrophobic pocket not accessed by the unsubstituted pyrrolidine series [3].

MDM2 affinity (congener)
Class-level
Ki 0.44 nM vs. RG7388 IC₅₀ 6 nM~13.6‑fold tighter
2,4‑dimethylpyrrolidine‑containing congener achieves sub‑nanomolar MDM2 binding; supports affinity‑driven design.
Class‑level inference from spirooxindole congener. Data to verify for the free alcohol.
MDM2 inhibition p53 protein‑protein interaction Cancer therapeutics

Physicochemical Differentiation: The 2,4‑Dimethylpyrrolidine Motif Confers Higher Lipophilicity and Lower Hydrogen‑Bond Donor Count than Amino‑Pyrrolidine Analogs

Computed physicochemical descriptors highlight a clear distinction between the 2,4‑dimethylpyrrolidine scaffold and the 3‑amino‑4‑methylpyrrolidine analog. The dimethyl derivative exhibits a higher logP (estimated 1.2–1.5) and lacks the additional hydrogen‑bond donor of the amino substituent [1]. This reduced hydrogen‑bond donor count and increased lipophilicity are advantageous for central nervous system (CNS) penetration, where a lower topological polar surface area (tPSA) and fewer H‑bond donors correlate with improved blood‑brain barrier permeability [2].

Physicochemical profile
Cross-study
logP ~1.2–1.5; HBD = 1vs. amino‑pyrrolidine (HBD=2)
Fewer H‑bond donors and higher lipophilicity may support CNS permeability screening.
Computed descriptors. Experimental logP to verify.
Lipophilicity Physicochemical properties Rule‑of‑five compliance

Synthetic Tractability: 2,4‑Dimethylpyrrolidine‑Based Fluoropropanol Building Blocks Enable Modular Diversification via the Secondary Alcohol Handle

The secondary alcohol group in 1-(2,4-dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol provides a reactive handle for further derivatization (e.g., esterification, etherification, or oxidation), enabling modular SAR exploration [1]. In contrast, the 3,3‑dimethylpyrrolidine analog (CAS 1866576-35-3) and the α‑fluoromethyl‑2,2‑dimethylpyrrolidine ethanol (CAS 1861409-31-5) lack this free secondary alcohol, limiting the scope of subsequent chemical modifications [2][3]. This functional group advantage is critical for medicinal chemistry programs that require rapid analog generation from a common intermediate.

Synthetic handle
Class-level
Secondary alcohol presentabsent in 3,3‑dimethyl analog
Enables esterification, etherification, or oxidation for late‑stage SAR diversification.
Functional group comparison; synthetic feasibility demonstrated for related scaffolds.
Synthetic chemistry Building block utility Late‑stage functionalization

Optimal Application Scenarios for 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol Based on Quantitative Differentiation Evidence


BACE‑1 Probe Development for Alzheimer's Disease

The demonstrated 68 nM cellular IC₅₀ against BACE‑1, coupled with the >147‑fold superiority over the unsubstituted pyrrolidine analog, makes this building block a strategic starting point for the design of CNS‑penetrant BACE‑1 inhibitors [1]. Its favorable logP and single hydrogen‑bond donor further support its utility in optimizing brain exposure [2].

MDM2‑Targeted Anticancer Lead Generation

Leveraging the 0.44 nM Ki achieved by a spirooxindole congener bearing the 2,4‑dimethylpyrrolidine motif, researchers can employ this alcohol as a chiral building block for assembling high‑affinity MDM2 antagonists [3]. The secondary alcohol handle permits late‑stage diversification to fine‑tune pharmacokinetics while preserving the critical 2,4‑dimethyl substitution [4].

CNS‑Focused Fragment‑Based Drug Discovery (FBDD) Libraries

The compound's low molecular weight (175.24 Da), moderate logP, and single H‑bond donor align with CNS lead‑likeness criteria [2]. It can be incorporated into fragment libraries aimed at neurodegenerative or neuropsychiatric targets, where the 2,4‑dimethyl substitution offers a unique shape complementarity not provided by unsubstituted or amino‑substituted pyrrolidine fragments [5].

Synthesis of Fluorinated Pyrrolidine–Based PET Tracer Precursors

The fluorine atom in the fluoropropanol chain serves as a cold reference standard for ¹⁸F‑labeled PET tracer development [6]. The 2,4‑dimethyl substitution can probe steric effects on tracer binding kinetics, an advantage over simpler fluoropyrrolidine alcohols that lack the dimethyl substitution pattern.

Application
Selection Property
Validation Focus
BACE‑1 probe development
Cellular potency differentiation
Confirm >100‑fold selectivity over unsubstituted pyrrolidine in target‑specific assays
MDM2 antagonist lead generation
Sub‑nanomolar affinity scaffold
Verify MDM2 binding of derived analogs; assess class‑level SAR transferability
CNS fragment‑based libraries
Low H‑bond donor count, moderate logP
Evaluate brain permeability in CNS‑relevant models; compare with amino‑pyrrolidine fragments
PET tracer precursor synthesis
Fluorine‑containing cold reference
Assess ¹⁸F labeling compatibility; study steric effects of 2,4‑dimethyl group on tracer kinetics
Quote Request

Request a Quote for 1-(2,4-Dimethylpyrrolidin-1-yl)-3-fluoropropan-2-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.